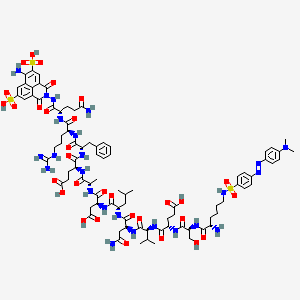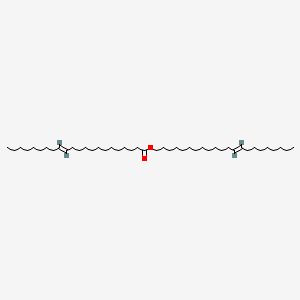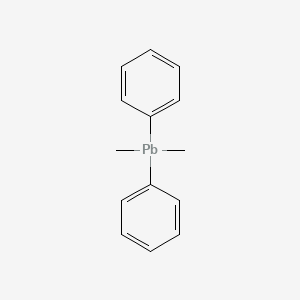
Dimethyldiphenyllead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyldiphenyllead is an organolead compound with the chemical formula (C6H5)2Pb(CH3)2 It consists of a lead atom bonded to two phenyl groups and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyldiphenyllead can be synthesized through several methods. One common approach involves the reaction of diphenyllead dichloride with methyl lithium or methyl magnesium bromide. The reaction typically proceeds as follows:
(C6H5)2PbCl2+2CH3Li→(C6H5)2Pb(CH3)2+2LiCl
This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the organometallic reagents. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyldiphenyllead undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to lead metal and hydrocarbons.
Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead oxides and phenyl or methyl derivatives.
Reduction: Lead metal and hydrocarbons such as benzene or methane.
Substitution: Various substituted organolead compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Investigated for its effects on biological systems, including its potential toxicity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which dimethyldiphenyllead exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The lead atom can form coordination complexes with various biomolecules, disrupting normal cellular functions. Additionally, the phenyl and methyl groups can participate in hydrophobic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyllead: Another organolead compound with four methyl groups bonded to lead.
Triphenyllead chloride: Contains three phenyl groups and one chloride bonded to lead.
Trimethyllead chloride: Comprises three methyl groups and one chloride bonded to lead.
Uniqueness
Dimethyldiphenyllead is unique due to its specific combination of phenyl and methyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
42169-20-0 |
|---|---|
Fórmula molecular |
C14H16Pb |
Peso molecular |
391 g/mol |
Nombre IUPAC |
dimethyl(diphenyl)plumbane |
InChI |
InChI=1S/2C6H5.2CH3.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H3; |
Clave InChI |
CDICTBYWHLIODK-UHFFFAOYSA-N |
SMILES canónico |
C[Pb](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





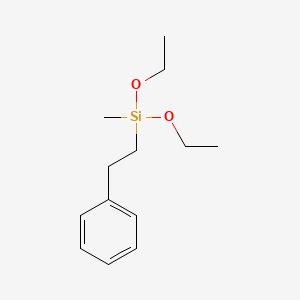
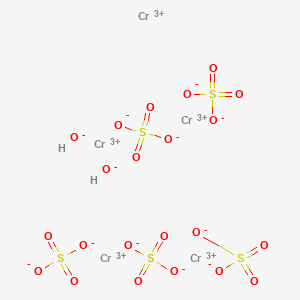

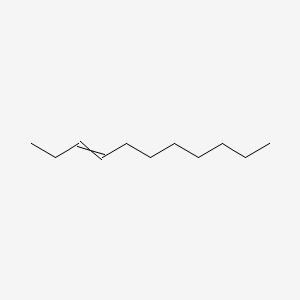
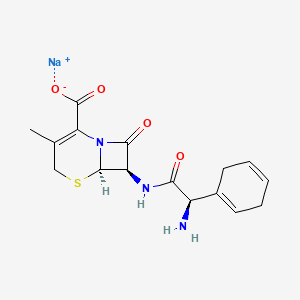
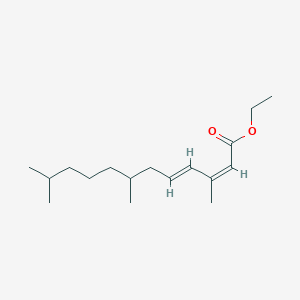
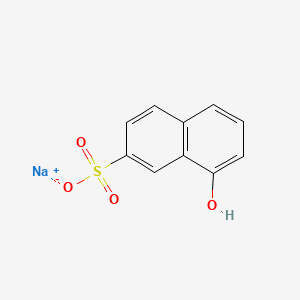
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
